molecular formula C11H10ClN3 B2436888 N-(4-Chlorobenzyl)pyrimidin-2-amine CAS No. 23676-57-5

N-(4-Chlorobenzyl)pyrimidin-2-amine

Cat. No. B2436888
CAS RN: 23676-57-5
M. Wt: 219.67
InChI Key: GXHXQTORZZKVMA-UHFFFAOYSA-N
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Description

“N-(4-Chlorobenzyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “N-(4-Chlorobenzyl)pyrimidin-2-amine” involves several steps. For instance, in one study, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of “N-(4-Chlorobenzyl)pyrimidin-2-amine” can be determined using various techniques such as X-ray diffraction . The compound crystallizes in the monoclinic space group with certain unit cell dimensions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Chlorobenzyl)pyrimidin-2-amine” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Synthesis of Derivatives

N-(4-Chlorobenzyl)pyrimidin-2-amine and its derivatives are explored in various synthesis processes. For instance, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium catalysts, demonstrating its utility in the preparation of new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008). Similarly, Gazizov et al. (2015) reported the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via an acid-catalyzed reaction involving N-(4,4-diethoxybutyl)pyrimidin-2-amine (Gazizov et al., 2015).

Application in Corrosion Inhibition

The compound has also been investigated for its efficiency as a corrosion inhibitor. Ashassi-Sorkhabi et al. (2005) studied the effect of certain pyrimidinic Schiff bases, including (4-chloro-benzylidene)-pyrimidine-2-yl-amine, on the corrosion of mild steel in hydrochloric acid, demonstrating significant corrosion inhibition at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Pharmacological Studies

In pharmacological research, several studies have explored the potential of N-(4-Chlorobenzyl)pyrimidin-2-amine derivatives. For instance, Mohamed et al. (2011) designed and synthesized a class of 2,4-disubstituted pyrimidines as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showcasing the compound's potential in Alzheimer's disease research (Mohamed et al., 2011).

Antifungal Applications

Jafar et al. (2017) synthesized derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine containing a heterocyclic compound and investigated their antifungal effect against types of fungi like Aspergillus terreus and Aspergillus niger, demonstrating their potential as antifungal agents (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor Activity

The compound has also shown promise in antitumor activity research. Sirakanyan et al. (2019) synthesized new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, including those derived from N-(4-Chlorobenzyl)pyrimidin-2-amine, and evaluated their antitumor activity, revealing some compounds with pronounced antitumor activity (Sirakanyan et al., 2019).

Future Directions

The future directions for “N-(4-Chlorobenzyl)pyrimidin-2-amine” could involve further exploration of its pharmacological effects and potential applications in medicinal chemistry . For instance, it could be used as a template for new drugs against chronic myelogenous leukemia .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHXQTORZZKVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324281
Record name N-[(4-chlorophenyl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Chlorobenzyl)pyrimidin-2-amine

CAS RN

23676-57-5
Record name N-[(4-chlorophenyl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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